molecular formula C14H15NO3 B2990759 N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide CAS No. 2097922-28-4

N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide

Cat. No.: B2990759
CAS No.: 2097922-28-4
M. Wt: 245.278
InChI Key: SPGDKGMXMXOJOS-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound is notable for its bifuran moiety, which consists of two furan rings connected by a single bond. The presence of the bifuran structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with pent-4-enamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using microwave-assisted synthesis to enhance the reaction rate and yield . The general procedure involves the following steps:

  • Dissolution of 2,2’-bifuran-5-carbaldehyde and pent-4-enamide in a suitable solvent such as dichloromethane.
  • Addition of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
  • Microwave irradiation of the reaction mixture for a specified period.
  • Purification of the product by column chromatography.

Industrial Production Methods

Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.

    Reduction: The double bond in the pent-4-enamide can be reduced to form the corresponding saturated amide.

    Substitution: The furan rings can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan rings.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted bifuran derivatives depending on the electrophile used.

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)pent-4-enamide: Similar structure with a phenyl group instead of the bifuran moiety.

    N-(2-furylmethyl)pent-4-enamide: Contains a single furan ring instead of the bifuran structure.

    N-(2-thienylmethyl)pent-4-enamide: Contains a thiophene ring instead of the bifuran structure.

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)pent-4-enamide is unique due to its bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and potential therapeutic agents .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-3-6-14(16)15-10-11-7-8-13(18-11)12-5-4-9-17-12/h2,4-5,7-9H,1,3,6,10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGDKGMXMXOJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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